2,2-Dichloro-n-(2-methoxyphenyl)acetamide
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Overview
Description
2,2-Dichloro-n-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO2 It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-n-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxyphenylamine+dichloroacetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-n-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2,2-Dichloro-n-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2,2-Dichloroacetamide: Shares the dichloroacetamide backbone but lacks the methoxyphenyl group.
N-(2-methoxyphenyl)acetamide: Contains the methoxyphenyl group but lacks the dichloro substituents.
Uniqueness: 2,2-Dichloro-n-(2-methoxyphenyl)acetamide is unique due to the combination of the dichloroacetamide backbone and the methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
14676-37-0 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
InChI Key |
ZUQKXWKNYFDNLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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